Pantothenic Acid-[13C3, 15N] Hemicalcium Salt acts as an isotopic tracer. When introduced into a biological system, scientists can track its incorporation and metabolism within the system by monitoring the presence and movement of the ¹³C and ¹⁵N isotopes. This allows researchers to study various aspects of pantothenic acid metabolism, including its:
The advantage of using isotopically labeled pantothenic acid lies in its ability to be distinguished from naturally occurring unlabeled pantothenic acid within the system. This distinction allows researchers to specifically trace the fate of the supplemented vitamin and gain detailed insights into its role within the biological system under study.
Pantothenic Acid-[13C3, 15N] Hemicalcium Salt can be used as an internal standard in mass spectrometry (MS) based assays for quantifying pantothenic acid levels. MS is a powerful analytical technique used to identify and measure the abundance of various molecules in a sample.
An internal standard serves as a reference compound within the MS analysis. By comparing the signal intensity of the unlabeled pantothenic acid in the sample with the signal intensity of the isotopically labeled standard, researchers can achieve more accurate and reproducible quantification of pantothenic acid concentration.
This application is particularly useful in:
Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate, also known as calcium propanoate, is a calcium salt derived from propanoic acid. This compound is characterized by its white crystalline appearance and faint odor of propionic acid. It is hygroscopic, meaning it can absorb moisture from the air, and is soluble in water while being slightly soluble in alcohol. The molecular formula for calcium propanoate is with a molecular weight of approximately 186.22 g/mol. The compound exhibits stability at room temperature and has a melting point of around 300 °C .
Calcium propanoate serves multiple roles, primarily as a food preservative, where it inhibits the growth of mold and bacteria in baked goods and dairy products. It is recognized as a safe food additive by various regulatory bodies, including the Food and Drug Administration (FDA) and the World Health Organization (WHO) .
The synthesis of calcium propanoate typically involves the reaction between calcium hydroxide and propanoic acid:
In this reaction, calcium hydroxide reacts with two moles of propanoic acid to produce one mole of calcium propanoate and two moles of water .
Additionally, alternative methods for producing calcium propanoate include using oyster shells as a source of calcium. In this process, washed and crushed oyster shells react with propionic acid under controlled conditions, yielding calcium propanoate without high-temperature calcining .
Calcium propanoate exhibits significant biological activity primarily as an antimicrobial agent. It effectively inhibits the growth of spoilage microorganisms such as molds and ropy bacteria in food products. This property makes it a valuable additive in the food industry for extending shelf life .
Moreover, in animal studies, calcium propanoate has been shown to be metabolized efficiently. It is converted into propionyl-CoA, which then enters metabolic pathways leading to energy production via the citric acid cycle. This metabolic process highlights its role not only as a preservative but also as a potential energy source in various organisms .
The most common synthesis methods for calcium propanoate include:
These methods highlight the versatility in producing calcium propanoate while addressing environmental concerns associated with traditional synthesis routes.
Studies indicate that calcium propanoate interacts effectively with various microorganisms. Its primary mechanism involves disrupting the cellular processes of molds and bacteria, thereby preventing their growth. This interaction is crucial for its function as a food preservative .
Furthermore, research on its metabolic pathways shows that upon ingestion, it is rapidly absorbed and metabolized into energy substrates such as succinyl-CoA, which integrates into the citric acid cycle for energy production .
Several compounds share similarities with calcium propanoate in terms of structure or function:
Uniqueness: Calcium propanoate stands out due to its dual functionality as both a preservative and an energy substrate within metabolic pathways, making it particularly valuable in both food preservation and animal nutrition contexts.
The systematic IUPAC name calcium bis(3-{[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino}propanoate) reflects its molecular structure and stereochemistry. The compound consists of two pantothenate anions chelated to a calcium ion, with each anion derived from the conjugation of β-alanine and (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid.
Property | Value | Source |
---|---|---|
Molecular formula | C₁₈H₃₂CaN₂O₁₀ | |
Average molecular mass | 476.536 g/mol | |
Stereochemistry | (2S) configuration at C2 | |
CAS registry number | 6381-63-1 |
Calcium D-pantothenate’s primary biological role is as a precursor to CoA, a cofactor essential for acyl group transfer reactions. The biosynthesis of CoA occurs via a five-step enzymatic pathway:
Step | Reaction | Enzyme | ATP Requirement |
---|---|---|---|
1 | Phosphorylation of pantothenate | Pantothenate kinase | 1 ATP |
2 | Cysteine addition | Phosphopantothenoylcysteine synthetase | 1 ATP (hydrolyzed) |
3 | Decarboxylation | Phosphopantothenoylcysteine decarboxylase | None |
4 | Adenylation of 4′-phosphopantetheine | Phosphopantetheine adenylyltransferase | 1 ATP |
5 | Dephosphorylation to CoA | Dephospho-CoA kinase | 1 ATP |
This pathway consumes four ATP equivalents per CoA molecule synthesized. CoA’s thiol group acts as a reactive site for acetyl and acyl groups, enabling critical processes such as:
Calcium D-pantothenate’s stability makes it the preferred form for dietary supplements and fortified foods, ensuring efficient delivery of pantothenic acid to tissues. In contrast to free pantothenic acid, which is hygroscopic and prone to degradation, the calcium salt maintains potency under varied storage conditions.
Feature | Pantothenic Acid | Calcium D-Pantothenate |
---|---|---|
Chemical formula | C₉H₁₇NO₅ | C₁₈H₃₂CaN₂O₁₀ |
Molecular mass | 219.24 g/mol | 476.54 g/mol |
Solubility | Highly water-soluble | Moderately water-soluble |
Stability | Degrades in acidic conditions | Stable at neutral pH |
Biological role | CoA precursor | Storage form for vitamin B5 |
Data derived from.
Calcium 3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate, commonly known as calcium pantothenate, exhibits well-defined stereochemical characteristics that are crucial to its biological activity [1]. The molecular formula C₁₈H₃₂CaN₂O₁₀ represents the calcium salt form containing two pantothenate anions coordinated to a single calcium cation [2].
The compound contains one stereogenic center located at the carbon atom bearing the hydroxyl group in the 2,4-dihydroxy-3,3-dimethylbutanoyl moiety [1]. This chiral center possesses the (2S) absolute configuration, which designates the naturally occurring and biologically active form of the molecule [9]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the hydroxyl group, carboxyl group, methyl-bearing carbon, and hydrogen atom are ranked according to their atomic numbers [30].
Table 1: Stereochemical Properties of Calcium Pantothenate
Property | Value | Reference |
---|---|---|
Chiral Centers | 1 | [1] |
Absolute Configuration | (2S) | [9] |
Optical Rotation [α]²⁵ᴅ | +25.0° to +28.0° | [9] |
Specific Rotation (c=5, H₂O) | +26.5° | [10] |
Enantiomeric Form | Dextrorotatory | [9] |
The optical activity of calcium pantothenate demonstrates its chiral nature, with the compound exhibiting dextrorotatory behavior when plane-polarized light passes through its solutions [9]. The specific rotation values range from +25.0° to +28.0° when measured at 25°C using the sodium D-line, with concentrations of 5% in water [9]. This positive rotation confirms the (S)-configuration at the stereogenic center and distinguishes the biologically active form from its enantiomer [33].
Molecular modeling studies have revealed that calcium complexes of deprotonated pantothenic acid present multiple coordination isomers in the gas phase [6] [29]. The calcium ion exhibits either fourfold or fivefold coordination with the pantothenate ligands, with deprotonation occurring exclusively at the carboxylic acid moiety [6]. These coordination variations contribute to the strong affinity between pantothenate and calcium ions, which is essential for the stability of the salt form [29].
The crystallographic structure of calcium pantothenate has been extensively characterized using single crystal X-ray diffraction and powder diffraction techniques [17]. The compound crystallizes in a well-defined lattice structure that contributes to its physical stability and handling properties [17].
Table 2: Crystallographic Data for Calcium Pantothenate
Parameter | Value | Reference |
---|---|---|
Crystal System | Not explicitly reported | [17] |
Space Group | P₂₁ (related structures) | [23] |
Density (calculated) | 1.266 g/cm³ | [3] [14] |
Molecular Weight | 476.53 g/mol | [2] |
Formula Units per Unit Cell | Variable | [17] |
Single crystal X-ray diffraction studies of calcium pantothenate derivatives have provided detailed insights into the molecular packing and intermolecular interactions [17]. The crystal structure reveals extensive hydrogen bonding networks between the hydroxyl groups, carboxylate oxygens, and coordinated water molecules [17]. These interactions contribute significantly to the overall stability of the crystalline lattice and influence the physicochemical properties of the solid form [17].
The solid-state characterization has been enhanced through complementary techniques including differential scanning calorimetry, thermogravimetric analysis, and dynamic vapor sorption [17]. These methods provide comprehensive information about phase transitions, thermal behavior, and moisture sorption properties that are critical for understanding the material's behavior under various storage and processing conditions [17].
Recent investigations into double salt formations of calcium pantothenate have demonstrated improved crystallographic stability compared to the pure compound [16] [17]. The formation of co-crystals with various calcium salts results in modified packing arrangements that enhance both physical and chemical stability while reducing hygroscopicity [16].
The physicochemical properties of calcium pantothenate are characterized by distinctive solubility patterns, significant hygroscopic behavior, and well-defined thermal stability parameters that influence its formulation and storage requirements [9] [10].
Calcium pantothenate exhibits excellent water solubility, with reported values of 44 mg/mL at 25°C [9]. The compound demonstrates pH-dependent solubility behavior, with optimal dissolution occurring in the pH range of 6.8-7.2 [10]. In organic solvents, the solubility is significantly reduced, with slight solubility observed in ethanol (less than 1 mg/mL) and minimal solubility in acetone and ether [15].
Table 3: Solubility Profile of Calcium Pantothenate
Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
---|---|---|---|
Water | 44 | 25 | [9] |
Water | 50 | 25 | [10] |
Dimethyl sulfoxide | 44 | 25 | [9] |
Ethanol | <1 | 25 | [9] |
Glycerol | Soluble | Room temperature | [10] |
Acetone | Insoluble | Room temperature | [15] |
Calcium pantothenate demonstrates pronounced hygroscopic characteristics, readily absorbing moisture from the atmosphere under ambient humidity conditions [10] [12]. The compound is classified as hygroscopic based on its rapid moisture uptake behavior, which can significantly affect its physical stability and handling properties [10].
Dynamic vapor sorption studies have quantified the moisture absorption behavior under controlled relative humidity conditions [16]. The compound shows substantial weight gain when exposed to elevated humidity levels, with moisture absorption rates increasing proportionally with relative humidity [12]. Under storage conditions of 25°C and 75% relative humidity, significant moisture uptake occurs within hours of exposure [16].
The hygroscopic nature of calcium pantothenate has led to the development of specialized storage and handling protocols [9]. The compound requires protection from light and moisture, with recommended storage temperatures of 2-8°C in sealed containers under inert atmosphere conditions [9] [10].
Thermal analysis reveals well-defined stability characteristics for calcium pantothenate across a broad temperature range [10] [13]. The compound exhibits thermal stability up to its decomposition temperature, with distinct thermal events observed during controlled heating [13].
Table 4: Thermal Properties of Calcium Pantothenate
Property | Value | Reference |
---|---|---|
Melting Point | 190-199°C | [9] [10] |
Decomposition Temperature | 159-160°C | [13] |
Flash Point | 145°C | [10] [13] |
Boiling Point (calculated) | 551.5°C at 760 mmHg | [13] [14] |
Thermal Stability Range | Stable to 160°C | [13] |
Differential scanning calorimetry analysis demonstrates that calcium pantothenate undergoes decomposition rather than true melting, with the onset of thermal degradation occurring around 159-160°C [13]. The decomposition process is characterized by multiple thermal events, including dehydration, structural rearrangement, and ultimate breakdown of the organic framework [13].
Thermogravimetric analysis reveals a complex thermal decomposition pattern with several distinct weight loss stages [17]. Initial weight loss corresponds to the removal of surface and coordinated water molecules, followed by progressive degradation of the organic components at higher temperatures [17]. The thermal stability is significantly influenced by atmospheric conditions, with enhanced decomposition rates observed in the presence of oxygen compared to inert atmospheres [13].